1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-ethylpiperazine
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Overview
Description
1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-ethylpiperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethoxy-4-methylbenzenesulfonyl group and an ethyl group.
Preparation Methods
The synthesis of 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-ethylpiperazine typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 4-ethylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are performed at room temperature .
Chemical Reactions Analysis
1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide.
Scientific Research Applications
1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-ethylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-4-ethylpiperazine can be compared with other similar compounds such as:
1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM): Known for its psychoactive properties.
2,5-Dimethoxy-4-methylamphetamine (DOAM): Another compound with psychoactive effects.
2,5-Dimethoxy-4-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Properties
IUPAC Name |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-5-16-6-8-17(9-7-16)22(18,19)15-11-13(20-3)12(2)10-14(15)21-4/h10-11H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCSKMJQUSROLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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